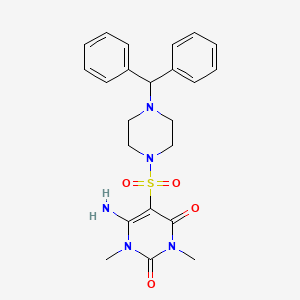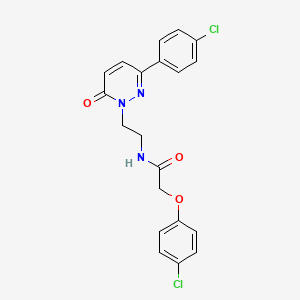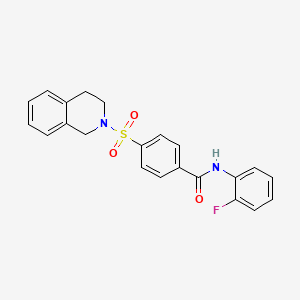![molecular formula C18H14F2N2O3S B2540232 [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate CAS No. 1099262-85-7](/img/structure/B2540232.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Difluoromethyl 2-[(cyanomethyl)(phenyl)carbamoyl]methylthiobenzoate and has a molecular formula of C19H15F2N2O2S.
Mechanism of Action
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has been reported to exhibit cytotoxic effects on cancer cells. It has also been reported to exhibit antibacterial and antifungal activity. However, the biochemical and physiological effects of this compound are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate in lab experiments include its potential applications in cancer research and antimicrobial agent development. However, the limitations of using this compound include its unknown mechanism of action and limited research on its biochemical and physiological effects.
Future Directions
There are several future directions for research on [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential applications in cancer research and antimicrobial agent development.
2. Exploration of the biochemical and physiological effects of this compound to determine its safety and efficacy.
3. Development of more efficient synthesis methods for this compound to facilitate its use in research.
4. Investigation of the potential of this compound as a lead compound for drug development.
Conclusion:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate is a chemical compound with potential applications in scientific research. Its inhibitory activity against cancer cell lines and bacterial and fungal strains make it a potential candidate for anticancer drug and antimicrobial agent development. However, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has been reported in the literature. One of the methods involves the reaction of 2-bromo-1-(difluoromethyl)benzene with potassium thioacetate to form 2-(difluoromethylthio)acetophenone. This intermediate is then reacted with cyanomethyl phenyl carbamate to form the final product.
Scientific Research Applications
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate has potential applications in scientific research. It has been reported to exhibit inhibitory activity against cancer cell lines, making it a potential candidate for anticancer drug development. Furthermore, it has been reported to exhibit activity against bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(difluoromethylsulfanyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c19-18(20)26-15-9-5-4-8-14(15)17(24)25-12-16(23)22(11-10-21)13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHLWZHLHZDFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)C2=CC=CC=C2SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)
![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)


![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)

![4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540165.png)
![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)
